![molecular formula C9H13NO2 B057110 1,4-Dioxaspiro[4.5]decane-8-carbonitrile CAS No. 69947-09-7](/img/structure/B57110.png)
1,4-Dioxaspiro[4.5]decane-8-carbonitrile
Übersicht
Beschreibung
1,4-Dioxaspiro[4.5]decane-8-carbonitrile is a chemical compound that has garnered interest due to its potential in producing biologically active compounds. It belongs to the class of organic compounds known as spirocyclic compounds, characterized by their unique structural motif involving a quaternary carbon atom that is part of two ring systems .
Molecular Structure Analysis
The molecular formula of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile is C9H13NO2 . The InChI code is 1S/C9H13NO2/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8H,1-6H2 . The molecular weight is 167.20 g/mol .Physical And Chemical Properties Analysis
The computed properties of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile include a molecular weight of 167.20 g/mol, XLogP3-AA of 0.6, hydrogen bond donor count of 0, hydrogen bond acceptor count of 3, and rotatable bond count of 0 . The exact mass is 167.094628657 g/mol .Wissenschaftliche Forschungsanwendungen
Preparation of Arylcyclohexanones Analgesics
“1,4-Dioxaspiro[4.5]decane-8-carbonitrile” can be used in the preparation of arylcyclohexanones analgesics . Arylcyclohexanones are a class of compounds that have been studied for their potential analgesic (pain-relieving) properties.
Metalloproteinase Inhibitors
This compound can also be used in the synthesis of metalloproteinase inhibitors . Metalloproteinases are enzymes that play a crucial role in cell behavior, including cell proliferation, migration, differentiation, angiogenesis, apoptosis, and host defense. Inhibitors of these enzymes have potential therapeutic applications in cancer and other diseases.
Therapeutic TRPM8 Receptor Modulators
It can be used in the synthesis of benzimidazole derivatives as therapeutic Transient Receptor Potential Melastatin 8 (TRPM8) receptor modulators . TRPM8 is a protein that in humans is encoded by the TRPM8 gene. It is a member of the transient receptor potential channel family and is a sensor for cold temperatures and cooling agents.
Apoptosis Inducing Agents
“1,4-Dioxaspiro[4.5]decane-8-carbonitrile” can be used in the preparation of apoptosis inducing agents . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. Agents that can induce apoptosis have potential applications in cancer therapy.
Eigenschaften
IUPAC Name |
1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWQNWWFCHNJON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C#N)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455721 | |
| Record name | 1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.5]decane-8-carbonitrile | |
CAS RN |
69947-09-7 | |
| Record name | 1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



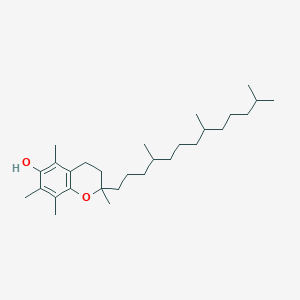
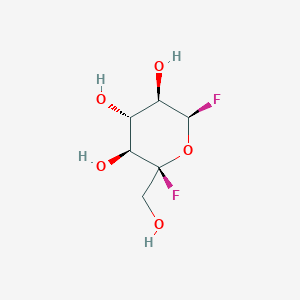
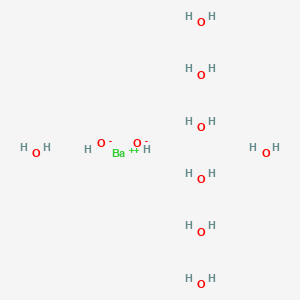
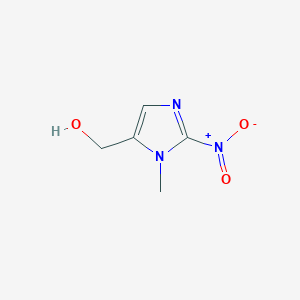




![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)
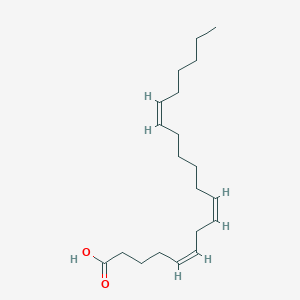
![t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate](/img/structure/B57059.png)
